molecular formula C31H25N3 B13977410 4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline

4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline

Cat. No.: B13977410
M. Wt: 439.5 g/mol
InChI Key: KFOSRSKYBBSDSK-UHFFFAOYSA-N
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Description

4-((2,2-Diphenylhydrazono)methyl)-N,N-diphenylaniline is a complex organic compound characterized by its unique structure, which includes a hydrazono group attached to a diphenylmethyl moiety and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,2-Diphenylhydrazono)methyl)-N,N-diphenylaniline typically involves the condensation of N,N-diphenylaniline with a hydrazone derivative. One common method includes the reaction of N,N-diphenylaniline with 2,2-diphenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to facilitate the formation of the hydrazono group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2,2-Diphenylhydrazono)methyl)-N,N-diphenylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-((2,2-Diphenylhydrazono)methyl)-N,N-diphenylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-((2,2-Diphenylhydrazono)methyl)-N,N-diphenylaniline involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The compound’s aromatic structure allows it to intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((2-(2,5-Difluorophenyl)hydrazono)methyl)-4H-chromen-4-one
  • (E)-3-((2-(4-(Trifluoromethyl)phenyl)hydrazono)methyl)-4H-chromen-4-one
  • (E)-3-((2-(3,5-Bis(trifluoromethyl)phenyl)hydrazono)methyl)-4H-chromen-4-one

Uniqueness

4-((2,2-Diphenylhydrazono)methyl)-N,N-diphenylaniline is unique due to its specific hydrazono and diphenylmethyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in synthetic chemistry and drug design.

Properties

IUPAC Name

4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3/c1-5-13-27(14-6-1)33(28-15-7-2-8-16-28)29-23-21-26(22-24-29)25-32-34(30-17-9-3-10-18-30)31-19-11-4-12-20-31/h1-25H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOSRSKYBBSDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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